![molecular formula C12H21NO4 B12443537 ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate](/img/structure/B12443537.png)
ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a methylamino group attached to a but-2-enoate backbone. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the But-2-enoate Backbone: The protected amino group is then reacted with an appropriate precursor to form the but-2-enoate backbone.
Esterification: The final step involves the esterification of the compound to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The Boc protecting group, for example, can be removed under acidic conditions to reveal the active amino group, which can then interact with other molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different functional groups.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl (2E)-4-[(tert-butoxycarbonyl)(ethyl)amino]but-2-enoate: Similar but with an ethylamino group instead of a methylamino group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate |
InChI |
InChI=1S/C12H21NO4/c1-6-16-10(14)8-7-9-13(5)11(15)17-12(2,3)4/h7-8H,6,9H2,1-5H3 |
InChI-Schlüssel |
SBZUSLOEYRVCLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCN(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



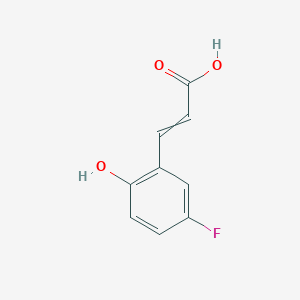
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
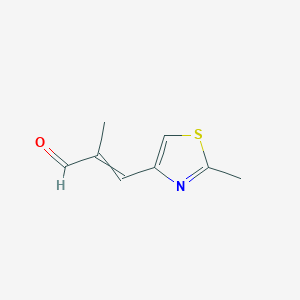
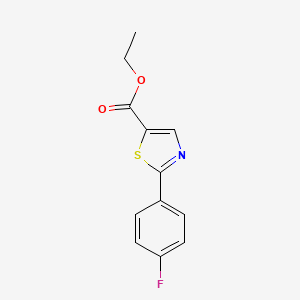
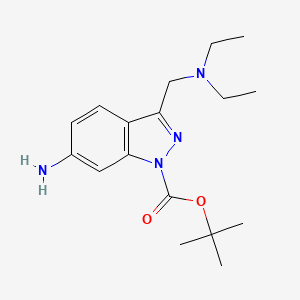
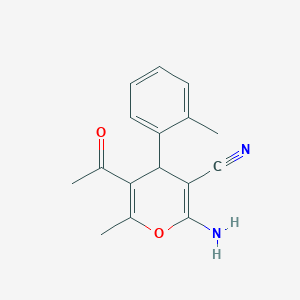
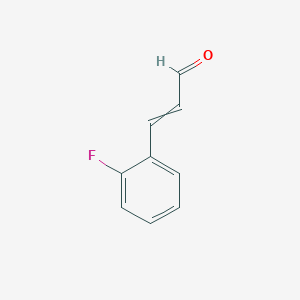


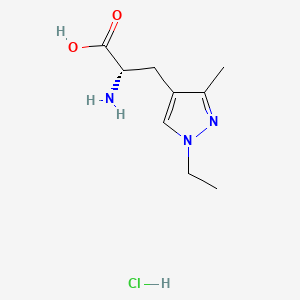
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)

